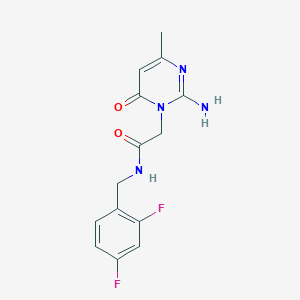

2-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2,4-difluorobenzyl)acetamide

Descripción

This compound is a pyrimidinone-based acetamide derivative featuring a 2-amino-4-methyl substituent on the pyrimidinone ring and a 2,4-difluorobenzyl group attached via an acetamide linker. The 2,4-difluorobenzyl moiety may enhance metabolic stability and lipophilicity, influencing pharmacokinetic properties .

Propiedades

IUPAC Name |

2-(2-amino-4-methyl-6-oxopyrimidin-1-yl)-N-[(2,4-difluorophenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F2N4O2/c1-8-4-13(22)20(14(17)19-8)7-12(21)18-6-9-2-3-10(15)5-11(9)16/h2-5H,6-7H2,1H3,(H2,17,19)(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRAFZQGTZGVATF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C(=N1)N)CC(=O)NCC2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2,4-difluorobenzyl)acetamide typically involves the following steps:

Formation of the Pyrimidine Ring: : The starting material for the synthesis is usually a substituted pyrimidine. For instance, 4-methyl-6-oxypyrimidine-2-amine can be synthesized by reacting appropriate precursors under specific conditions such as condensation reactions involving formamide and acetylacetone.

Introduction of the Difluorobenzyl Group: : The difluorobenzyl group is introduced via a nucleophilic substitution reaction. A common method involves the reaction of 2,4-difluorobenzyl bromide with the amino group of the pyrimidine derivative in the presence of a base such as sodium hydride in a solvent like dimethylformamide (DMF).

Industrial Production Methods: Industrial-scale production of this compound follows similar routes but optimizes for cost, yield, and safety:

Batch or Continuous Flow Processes: : Industrial synthesis may employ batch reactors for precise control or continuous flow reactors for higher efficiency.

Purification: : The final product is typically purified using crystallization techniques or chromatographic methods to achieve the desired purity.

Análisis De Reacciones Químicas

Types of Reactions: 2-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2,4-difluorobenzyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: : This compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: : The compound can undergo substitution reactions, particularly at the amino group, to form new derivatives. Typical reagents include alkyl halides or acyl chlorides.

Major Products Formed: Depending on the reaction conditions and reagents used, the major products can vary. For example:

Oxidation: : Introduction of hydroxyl or carbonyl groups.

Reduction: : Formation of amines or alcohols.

Substitution: : New N-substituted derivatives.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, this compound is studied for its ability to form stable complexes with metal ions, which are useful in catalysis and material sciences.

Biology: In biological research, it is explored for its potential as a pharmacological agent due to its structural similarities to nucleobases, suggesting possible interactions with DNA or RNA.

Medicine: Medically, it is investigated for its potential as an antiviral or anticancer agent, leveraging its ability to interfere with cellular processes.

Industry: In industry, the compound's stability and reactivity make it suitable for applications in the synthesis of specialty chemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action for 2-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2,4-difluorobenzyl)acetamide depends on its intended use. In pharmacological applications, it may:

Bind to DNA/RNA: : Interfering with replication or transcription processes.

Inhibit Enzymes: : Target specific enzymes involved in disease pathways.

Pathways Involved: : Cellular signaling pathways or metabolic pathways.

Comparación Con Compuestos Similares

Pyrimidinone-Based Acetamides

Key Analog : 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide ()

- Structural Differences: Pyrimidinone substituents: The target compound has a 2-amino-4-methyl group, whereas the analog has a thioether group at position 2. Benzyl group: The analog uses a non-fluorinated benzyl group, unlike the 2,4-difluorobenzyl in the target.

- Functional Implications: The amino group in the target may enhance hydrogen bonding with biological targets (e.g., enzymes or receptors), while the thioether in the analog could improve oxidative stability . Fluorination in the target’s benzyl group likely increases membrane permeability compared to the non-fluorinated analog .

Table 1: Comparison of Pyrimidinone Acetamides

Pyridazine-Based Acetamides

Key Analog : N-(4-Fluorobenzyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide ()

- Structural Differences: Core heterocycle: The target uses a pyrimidinone ring, while the analog employs a pyridazine ring. Substituents: The analog includes a 4-methoxy group on the aryl ring, contrasting with the 2-amino-4-methyl-pyrimidinone in the target.

- Methoxy groups in the analog may confer different solubility profiles compared to the fluorinated benzyl group in the target .

Quinazoline and Pyrazolo-Pyrimidine Derivatives

Key Analog : N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide ()

- Structural Differences: Core structure: Quinazoline dione vs. pyrimidinone. Substituents: The analog has dichlorophenyl and dioxoquinazoline groups, while the target uses difluorobenzyl and aminomethylpyrimidinone.

- Functional Implications :

Key Research Findings and Trends

- Fluorination Effects: Fluorinated benzyl groups (as in the target compound and ) improve metabolic stability and bioavailability compared to non-fluorinated analogs .

- Heterocycle Impact: Pyrimidinones (target) vs. pyridazines () or quinazolines () dictate electronic properties and binding modes.

- Substituent Optimization: Amino groups (target) enhance solubility and hydrogen bonding, whereas thioethers () or methoxy groups () alter lipophilicity and stability .

Actividad Biológica

2-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2,4-difluorobenzyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. The structure of this compound suggests that it may interact with various biological targets, leading to therapeutic effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential applications in drug development.

Chemical Structure and Properties

The molecular structure of 2-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2,4-difluorobenzyl)acetamide can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 324.34 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways associated with cell proliferation and apoptosis. Research indicates that compounds with similar structures often target kinases or other enzymes involved in cancer cell survival.

Key Mechanisms:

- Farnesyltransferase Inhibition : Similar compounds have been shown to inhibit farnesyltransferase, an enzyme critical for the post-translational modification of proteins involved in cell signaling pathways related to cancer progression .

- Induction of Apoptosis : The compound may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases, leading to programmed cell death .

Biological Activity Data

Recent studies have evaluated the biological activity of 2-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2,4-difluorobenzyl)acetamide through various assays. Below is a summary of findings from relevant research.

Table 1: In Vitro Anti-Cancer Activity

| Cell Line | IC50 (μM) | Inhibition Rate (%) |

|---|---|---|

| A549 (Lung) | 8.99 | 100 |

| HepG2 (Liver) | 6.92 | 99.98 |

| DU145 (Prostate) | 7.89 | 99.93 |

| MCF7 (Breast) | 8.26 | 100.39 |

Data derived from comparative studies with established drugs like Sunitinib .

Case Studies

A notable study examined the effects of this compound on various cancer cell lines, demonstrating significant cytotoxicity and a high inhibition rate across multiple types of cancer cells. The study utilized the MTT assay to determine cell viability post-treatment.

Findings:

- The compound exhibited superior potency compared to Sunitinib, a known multi-targeted receptor tyrosine kinase inhibitor.

- Flow cytometry analysis revealed that treatment with this compound resulted in a significant arrest of the cell cycle at the S phase, indicating a disruption in DNA synthesis necessary for cell division .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.